molecular formula C10H10BrN B3071027 5-Bromo-1,3-dimethyl-1H-indole CAS No. 10075-49-7

5-Bromo-1,3-dimethyl-1H-indole

Cat. No. B3071027
CAS RN: 10075-49-7
M. Wt: 224.1 g/mol
InChI Key: QVWBXPVEGYLTRQ-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethyl-1H-indole is a chemical compound with the CAS Number: 10075-49-7 . It has a molecular weight of 224.1 and its IUPAC name is 5-bromo-1,3-dimethyl-1H-indole . It is stored at room temperature and is in liquid form .


Synthesis Analysis

The synthesis of 5-bromoindole has been described in a patent . The process involves a sodium sulfonate substitution reaction on indole to obtain 2-sodium sulfonate-indole. This then undergoes a reaction with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole. Finally, an addition reaction with bromine produces 5-bromoindole .


Molecular Structure Analysis

The InChI code for 5-Bromo-1,3-dimethyl-1H-indole is 1S/C10H10BrN/c1-7-6-12(2)10-4-3-8(11)5-9(7)10/h3-6H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

5-Bromo-1,3-dimethyl-1H-indole is a liquid at room temperature . It has a molecular weight of 224.1 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anticancer Properties

Indole derivatives have garnered significant attention due to their potential as anticancer agents. Researchers have explored the use of 5-Bromo-1,3-dimethyl-1H-indole in inhibiting cancer cell growth and inducing apoptosis. Its unique chemical structure may interact with cellular pathways, making it a promising candidate for targeted therapies against various cancer types .

Antimicrobial Activity

The antimicrobial properties of indole derivatives, including 5-Bromo-1,3-dimethyl-1H-indole, have been investigated. These compounds exhibit inhibitory effects against bacteria, fungi, and other pathogens. Understanding their mechanisms of action can aid in developing novel antimicrobial agents .

Anti-Inflammatory Effects

Indole derivatives may modulate inflammatory responses by interacting with specific receptors or enzymes. Researchers have explored their potential in managing inflammatory conditions such as arthritis, asthma, and inflammatory bowel diseases. 5-Bromo-1,3-dimethyl-1H-indole could contribute to this field .

Antioxidant Properties

Indoles, including our compound of interest, possess antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating the antioxidant potential of 5-Bromo-1,3-dimethyl-1H-indole could lead to therapeutic applications .

Neuroprotective Effects

Some indole derivatives exhibit neuroprotective properties. Researchers have studied their impact on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. 5-Bromo-1,3-dimethyl-1H-indole might contribute to preserving neuronal health .

Potential as Enzyme Inhibitors

Indole compounds often interact with enzymes, affecting their activity. Researchers have explored their role as enzyme inhibitors, particularly in drug discovery. Investigating 5-Bromo-1,3-dimethyl-1H-indole’s interactions with specific enzymes could yield valuable insights .

Applications in Organic Synthesis

Beyond biological activities, indole derivatives serve as versatile building blocks in organic synthesis. Their unique reactivity allows for the construction of complex molecules. Researchers have utilized 5-Bromo-1,3-dimethyl-1H-indole in designing novel compounds and functional materials .

Other Potential Applications

While the above fields highlight key areas, 5-Bromo-1,3-dimethyl-1H-indole’s versatility extends further. Researchers continue to explore its applications in diverse areas, including material science, catalysis, and drug delivery systems.

Safety and Hazards

The safety information for 5-Bromo-1,3-dimethyl-1H-indole includes several hazard statements: H302-H315-H319-H332-H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may be harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds has made it an important heterocyclic compound having broad-spectrum biological activities . This suggests that 5-Bromo-1,3-dimethyl-1H-indole and similar compounds could have potential applications in the development of new drugs.

properties

IUPAC Name

5-bromo-1,3-dimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-7-6-12(2)10-4-3-8(11)5-9(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWBXPVEGYLTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305891
Record name 5-Bromo-1,3-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-dimethyl-1H-indole

CAS RN

10075-49-7
Record name 5-Bromo-1,3-dimethyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10075-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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